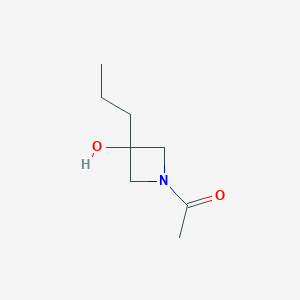
1-(3-Hydroxy-3-propylazetidin-1-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Hydroxy-3-propylazetidin-1-yl)ethan-1-one is a chemical compound with the molecular formula C6H11NO2 It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and a hydroxypropyl group attached to it
Vorbereitungsmethoden
The synthesis of 1-(3-Hydroxy-3-propylazetidin-1-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of azetidine with propyl bromide in the presence of a base such as sodium hydride, followed by oxidation to introduce the hydroxy group. Another approach involves the use of azetidinone intermediates, which are then functionalized to obtain the desired compound. Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity .
Analyse Chemischer Reaktionen
1-(3-Hydroxy-3-propylazetidin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The azetidine ring can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides. .
Wissenschaftliche Forschungsanwendungen
1-(3-Hydroxy-3-propylazetidin-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-(3-Hydroxy-3-propylazetidin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with various biomolecules, while the azetidine ring can interact with enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-(3-Hydroxy-3-propylazetidin-1-yl)ethan-1-one can be compared with other similar compounds, such as:
1-(3-Hydroxy-1-azetidinyl)ethanone: This compound has a similar structure but lacks the propyl group, which can affect its reactivity and applications.
1-(3-Hydroxy-3-methylazetidin-1-yl)ethan-1-one: The presence of a methyl group instead of a propyl group can lead to differences in chemical behavior and biological activity.
1-(3-Hydroxy-3-ethylazetidin-1-yl)ethan-1-one:
Eigenschaften
Molekularformel |
C8H15NO2 |
|---|---|
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
1-(3-hydroxy-3-propylazetidin-1-yl)ethanone |
InChI |
InChI=1S/C8H15NO2/c1-3-4-8(11)5-9(6-8)7(2)10/h11H,3-6H2,1-2H3 |
InChI-Schlüssel |
LSSZZBIYQICHQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1(CN(C1)C(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


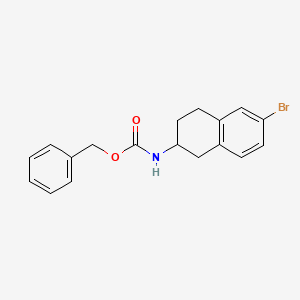
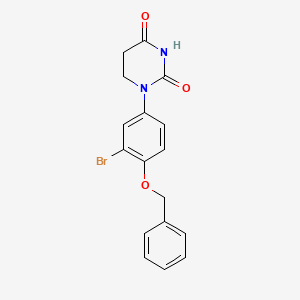
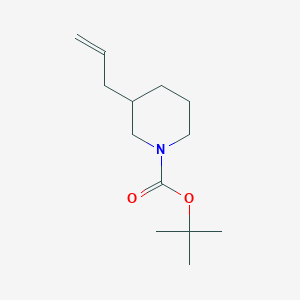
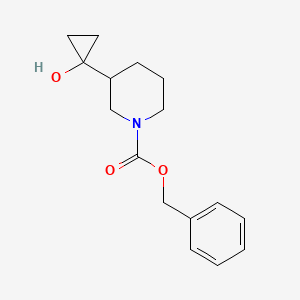
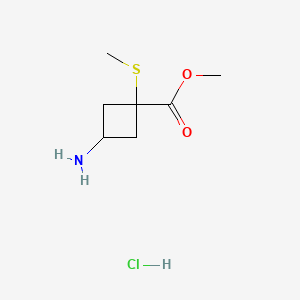



![ethyl 3-(1-ethyl-1H-pyrazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13490154.png)
![Ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13490157.png)
![3-[(4-fluorophenyl)methyl]cyclobutan-1-amine hydrochloride, Mixture of diastereomers](/img/structure/B13490170.png)
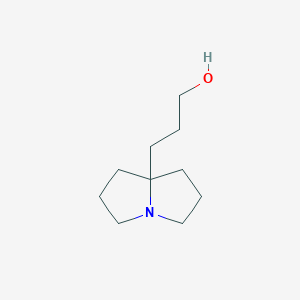

![tert-butyl N-[2-(5-iodothiophen-2-yl)ethyl]carbamate](/img/structure/B13490199.png)
